5-(2-methylmorpholin-4-yl)pyridin-2-amine
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Overview
Description
5-(2-methylmorpholin-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol It is characterized by the presence of a pyridine ring substituted with a 2-methylmorpholin-4-yl group at the 5-position and an amine group at the 2-position
Preparation Methods
The synthesis of 5-(2-methylmorpholin-4-yl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 2-methylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(2-methylmorpholin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the amine group to an alkylamine.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2-methylmorpholin-4-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 5-(2-methylmorpholin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-(2-methylmorpholin-4-yl)pyridin-2-amine can be compared with other similar compounds, such as:
2-methylmorpholin-4-yl)pyridin-3-amine: Similar structure but with the amine group at the 3-position.
5-(2-ethylmorpholin-4-yl)pyridin-2-amine: Similar structure but with an ethyl group instead of a methyl group on the morpholine ring.
5-(2-methylmorpholin-4-yl)pyridin-4-amine: Similar structure but with the amine group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
1019557-04-0 |
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Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-(2-methylmorpholin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H15N3O/c1-8-7-13(4-5-14-8)9-2-3-10(11)12-6-9/h2-3,6,8H,4-5,7H2,1H3,(H2,11,12) |
InChI Key |
MSZVHIYTWWWYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCO1)C2=CN=C(C=C2)N |
Purity |
95 |
Origin of Product |
United States |
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